molecular formula C39H72 B13814125 17-Phenyltritriacontane CAS No. 55517-74-3

17-Phenyltritriacontane

Cat. No.: B13814125
CAS No.: 55517-74-3
M. Wt: 541.0 g/mol
InChI Key: UZKLDVKDLHPERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is characterized by a phenyl group attached to a tritriacontane backbone, making it a unique compound in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Phenyltritriacontane typically involves the alkylation of benzene with a long-chain alkyl halide under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction scheme is as follows: [ \text{C₆H₆ + R-Cl → C₆H₅-R + HCl} ] where R represents the tritriacontanyl group.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperatures between 50-100°C and pressures up to 10 atm.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation primarily affects the phenyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting the phenyl group to a cyclohexyl group.

    Substitution: Electrophilic substitution reactions are common, where the phenyl group can be substituted with various electrophiles such as nitro groups (NO₂) using nitrating agents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂, Pd/C, room temperature to 50°C.

    Substitution: HNO₃, H₂SO₄, temperatures ranging from 0-50°C.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Nitro-phenyltritriacontane.

Scientific Research Applications

17-Phenyltritriacontane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 17-Phenyltritriacontane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

    Tritriacontane (C₃₃H₆₈): A straight-chain hydrocarbon without the phenyl group.

    Hexadecylbenzene (C₂₂H₃₈): A shorter-chain analog with a phenyl group.

Uniqueness: 17-Phenyltritriacontane is unique due to its combination of a long hydrocarbon chain and a phenyl group, providing both hydrophobic and aromatic properties. This dual nature makes it particularly interesting for studies involving amphiphilic molecules and their applications .

Properties

CAS No.

55517-74-3

Molecular Formula

C39H72

Molecular Weight

541.0 g/mol

IUPAC Name

tritriacontan-17-ylbenzene

InChI

InChI=1S/C39H72/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-34-38(39-36-32-29-33-37-39)35-31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32-33,36-38H,3-28,30-31,34-35H2,1-2H3

InChI Key

UZKLDVKDLHPERA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.